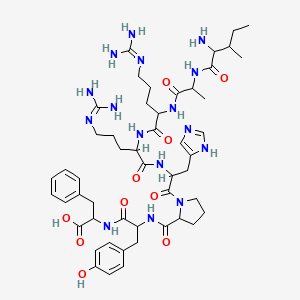![molecular formula C14H21N3O5 B12105229 1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)
1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It plays a crucial role in transporting a wide range of drugs and xenobiotics from the intracellular to the extracellular environment at various biological interfaces such as the intestine, liver, blood-brain barrier, and kidney . ABCB1 is highly polymorphic and is known for its role in multidrug resistance, particularly in cancer cells .
Vorbereitungsmethoden
The preparation of ABCB1 involves complex synthetic routes and reaction conditions. Industrial production methods typically involve recombinant DNA technology to express the ABCB1 gene in suitable host cells, such as Escherichia coli or mammalian cell lines . The expressed protein is then purified using techniques like affinity chromatography and characterized using various biochemical assays .
Analyse Chemischer Reaktionen
ABCB1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation of ABCB1 can lead to the formation of disulfide bonds, while reduction can break these bonds .
Wissenschaftliche Forschungsanwendungen
ABCB1 has numerous scientific research applications across various fields:
Chemistry: ABCB1 is used to study the transport of xenobiotics and drugs across cell membranes.
Biology: It is involved in understanding the mechanisms of drug resistance in cancer cells and other diseases.
Medicine: ABCB1 is a target for developing inhibitors to overcome multidrug resistance in cancer therapy.
Wirkmechanismus
ABCB1 exerts its effects by utilizing the energy from ATP hydrolysis to transport substrates across the cell membrane against their concentration gradient . The molecular targets of ABCB1 include a wide range of hydrophobic compounds, including chemotherapeutic agents, antibiotics, and toxins . The pathways involved in ABCB1-mediated transport include binding of the substrate to the transporter, ATP binding and hydrolysis, and conformational changes that allow the substrate to be released on the other side of the membrane .
Vergleich Mit ähnlichen Verbindungen
ABCB1 is often compared with other ATP-binding cassette transporters, such as ABCG2 and ABCC1 . While all these transporters are involved in multidrug resistance, ABCB1 is unique in its substrate specificity and tissue distribution . For example, ABCG2 is primarily expressed in the placenta and blood-brain barrier, while ABCC1 is found in the liver and lungs . ABCB1, on the other hand, is widely expressed in the intestine, liver, blood-brain barrier, and kidney . This unique distribution and substrate specificity make ABCB1 a critical target for overcoming multidrug resistance in cancer therapy .
Eigenschaften
IUPAC Name |
1-[2-[(1-acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-9(18)16-6-2-4-10(16)13(20)15-8-12(19)17-7-3-5-11(17)14(21)22/h10-11H,2-8H2,1H3,(H,15,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBMVIVQPLOJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12105159.png)
![4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B12105168.png)



![[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12105180.png)


![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)




